molecular formula C7H9N3O B8728885 2-(Azetidin-3-yloxy)pyrazine

2-(Azetidin-3-yloxy)pyrazine

Cat. No. B8728885
M. Wt: 151.17 g/mol
InChI Key: GNPOUHBTAAICIH-UHFFFAOYSA-N
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Patent
US08497265B2

Procedure details

To a nitrogen-purged round bottomed flask was added benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate (see PREPARATION P20.1; 0.400 g, 0.688 mmol) and Pd/C (0.10 g, 0.094 mmol) and EtOH (10 mL). Hydrogen gas was bubbled through the solution for 1 minute, then a balloon of hydrogen gas was placed atop the round bottomed flask. After 30 minutes, the balloon was removed and the round bottomed flask sealed with a rubber septum. After 16 hours, the reaction was filtered through CELITE® and the cake was washed liberally with EtOAc. The filtrate was concentrated in vacuo to give crude 2-(azetidin-3-yloxy)pyrazine (0.188 g, 181% yield), as a off-white solid. The product was carried forward in the next step without further purification. MS (ESI) m/z 152.1 (MH+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([O:8][CH:9]2[CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10]2)=[N:4][CH:5]=[CH:6][N:7]=1>[Pd].CCO>[NH:11]1[CH2:10][CH:9]([O:8][C:3]2[CH:2]=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:12]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)OC1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen-purged round bottomed flask
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the solution for 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the balloon was removed
CUSTOM
Type
CUSTOM
Details
the round bottomed flask sealed with a rubber septum
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through CELITE®
WASH
Type
WASH
Details
the cake was washed liberally with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1CC(C1)OC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.188 g
YIELD: PERCENTYIELD 181%
YIELD: CALCULATEDPERCENTYIELD 180.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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